Lipophilicity Shift Relative to 3-Unsubstituted N-Phenylbenzofuran-2-carboxamide (7a)
The target compound exhibits a calculated XLogP3-AA of 4.6, compared to an estimated logP of ~3.6 for the 3-unsubstituted analog N-phenylbenzofuran-2-carboxamide (7a). This represents a 10-fold difference in the octanol-water partition coefficient, indicating significantly higher lipophilicity [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / estimated logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 |
| Comparator Or Baseline | N-phenylbenzofuran-2-carboxamide (7a), estimated logP ~3.6 (ChemDraw prediction) |
| Quantified Difference | Δ logP ≈ 1.0 (10-fold increase in partition coefficient) |
| Conditions | Computed by PubChem XLogP3 algorithm (target) and ChemDraw prediction (comparator) |
Why This Matters
Higher lipophilicity directly influences membrane permeability, volumes of distribution, and metabolic clearance; this property differentiates the compound for applications requiring enhanced lipophilic character.
- [1] PubChem Compound Summary for CID 7113477, 3-pentanamido-N-phenylbenzofuran-2-carboxamide. Computed XLogP3-AA = 4.6. National Center for Biotechnology Information (2026). View Source
